N-Cyclohexylnaphthalen-2-amine

Description

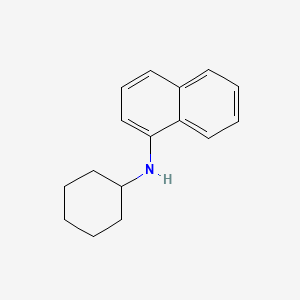

N-Cyclohexylnaphthalen-2-amine (CAS: 23761-52-6; EINECS: 245-868-3) is a secondary amine featuring a naphthalen-2-yl group directly bonded to a cyclohexyl-substituted nitrogen atom . Its molecular formula is C₁₆H₁₉N (MW: 225.33 g/mol). The compound’s structure combines aromatic (naphthalene) and aliphatic (cyclohexyl) moieties, which influence its physicochemical properties, such as solubility in non-polar solvents and thermal stability.

Properties

CAS No. |

23761-52-6 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-cyclohexylnaphthalen-2-amine |

InChI |

InChI=1S/C16H19N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15,17H,1-3,8-9H2 |

InChI Key |

AOVPPUTVJOCLEZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCC(CC1)NC2=CC3=CC=CC=C3C=C2 |

Other CAS No. |

23761-52-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Naphthalen-2-ylmethyl-phenyl-amine (3qa)

- Structure : Phenyl group replaces cyclohexyl; naphthalen-2-ylmethyl linked to nitrogen.

- However, the phenyl group introduces stronger π-π interactions, which may elevate melting points compared to aliphatic analogs .

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structure : Cyclohexyl substituent on a partially saturated tetrahydronaphthalene core; dimethylamine group.

- Physical Properties : Melting point = 137–139°C; synthesized in 71% yield. HPLC retention times (t₁ = 15.3 min, t₂ = 17.2 min) indicate moderate polarity .

- Comparison : The saturated tetrahydronaphthalene core reduces aromaticity, likely lowering thermal stability but enhancing solubility in aliphatic solvents compared to N-Cyclohexylnaphthalen-2-amine.

Impact of Aliphatic vs. Aromatic Substituents

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structure : Cyclohexyl and naphthalen-1-yl groups connected via a methylene bridge to a chiral amine.

- Synthesis: Prepared via reductive amination of cyclohexyl(naphthalen-1-yl)methanone with isopropylamine (58% yield). Chiral UPLC resolved enantiomers (tᵣ = 2.77 min and 3.29 min) with >99% enantiomeric excess .

- Comparison : The methylene spacer and chiral center introduce conformational flexibility and stereochemical complexity absent in N-Cyclohexylnaphthalen-2-amine.

Naphthalen-1-yl vs. Naphthalen-2-yl Substitution

- N-Cyclohexylnaphthalen-1-amine (hypothetical analog): A positional isomer with the cyclohexyl group attached to naphthalen-1-amine.

Heterocyclic Analogs

N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0)

- Structure : Benzothiazole ring replaces naphthalene.

Data Table: Key Properties of N-Cyclohexylnaphthalen-2-amine and Analogs

Discussion of Research Findings

- Cyclohexyl vs. Bulky Aliphatic Groups : Compounds with larger substituents (e.g., cyclooctyl in 5m ) exhibit lower crystallinity (oil vs. crystalline solid), suggesting that steric bulk impacts physical state.

- Chirality : Unlike N-Cyclohexylnaphthalen-2-amine, compounds like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine require enantiomeric resolution due to their stereogenic centers .

- Aromatic Positioning : Naphthalen-2-amine derivatives generally show higher thermal stability than naphthalen-1-amine isomers due to resonance stabilization differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.